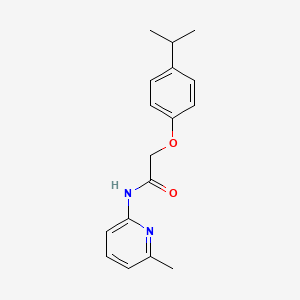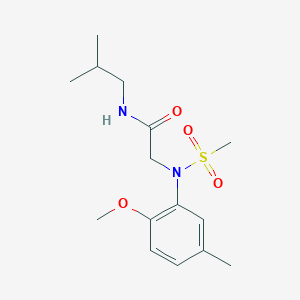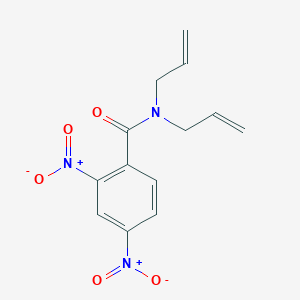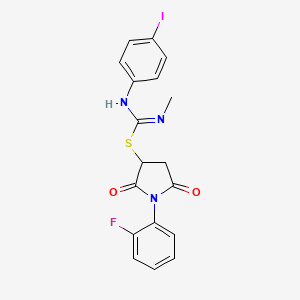![molecular formula C16H17N5 B5188442 N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5188442.png)
N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate, also known as Compound A, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in various preclinical studies.
作用機序
The mechanism of action of N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A involves the inhibition of specific molecular pathways. In cancer research, N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A inhibits the activity of the protein kinase B (AKT) pathway, which is involved in the growth and survival of cancer cells. In inflammation research, N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB). In infectious diseases research, N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A inhibits the replication of viruses and bacteria by targeting specific molecular pathways.
Biochemical and Physiological Effects
N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In inflammation research, N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has been shown to reduce inflammation and protect against tissue damage. In infectious diseases research, N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has been shown to have antiviral and antibacterial properties.
実験室実験の利点と制限
N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has several advantages for lab experiments, including its high purity and stability, and its ability to target specific molecular pathways. However, there are also limitations to using N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the scientific research of N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A, including:
1. Clinical trials: The potential therapeutic applications of N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A need to be validated in clinical trials.
2. Combination therapy: N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A may be used in combination with other drugs to enhance its therapeutic effects.
3. Target identification: The molecular targets of N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A need to be identified to better understand its mechanism of action.
4. Formulation development: The solubility of N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A needs to be improved to enable its use in clinical settings.
5. Toxicity studies: The potential toxicity of N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A needs to be evaluated in detail to ensure its safety for human use.
Conclusion
N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A is a novel small molecule that has shown promising results in various preclinical studies. Its unique synthesis method, potential therapeutic applications, and mechanism of action make it an attractive candidate for further scientific research. However, more studies are needed to validate its therapeutic potential and ensure its safety for human use.
合成法
The synthesis of N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A involves several steps, starting with the preparation of 3-(1H-pyrazol-3-yl)phenylboronic acid. This intermediate is then coupled with 2-chloro-N-isopropylpyrimidin-4-amine to obtain N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A. The final product is obtained as a trifluoroacetate salt. The synthesis method has been optimized to achieve high yields and purity of N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A.
科学的研究の応用
N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has shown potential therapeutic applications in various scientific research fields, including cancer, inflammation, and infectious diseases. In cancer research, N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways. In inflammation research, N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious diseases research, N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has been shown to have antiviral and antibacterial properties.
特性
IUPAC Name |
N-propan-2-yl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-11(2)19-15-7-8-17-16(20-15)13-5-3-4-12(10-13)14-6-9-18-21-14/h3-11H,1-2H3,(H,18,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJZBJJIQLZXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1)C2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propan-2-yl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188361.png)
![4,4,4-trifluoro-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)butanamide](/img/structure/B5188366.png)
![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B5188370.png)
![2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5188381.png)


![methyl 2-[(4'-methyl-4-biphenylyl)oxy]butanoate](/img/structure/B5188423.png)
![4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5188427.png)
![3-hexadecyl-1-[3-oxo-2-({1-[2-(2-pyridinyl)ethyl]-1H-tetrazol-5-yl}thio)-2,3-dihydro-1H-inden-5-yl]-2,5-pyrrolidinedione](/img/structure/B5188444.png)


![3-fluoro-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B5188472.png)
![11-(3-fluorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188478.png)
